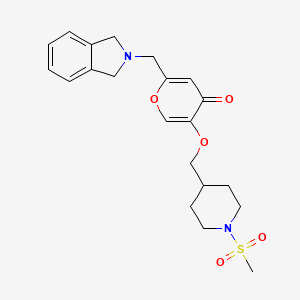![molecular formula C16H13F2NO3 B10861729 N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)
N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-649123 is an active molecule known for its antagonistic properties against alpha-1A adrenergic receptors. It has a molecular formula of C₁₆H₁₃F₂NO₃ and a molecular weight of 305.28 grams per mole . This compound is primarily used in scientific research and has shown significant potential in various biochemical studies .
Preparation Methods
The synthesis of WAY-649123 involves several steps, including the reaction of specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced with high purity, typically greater than 98% . Industrial production methods are also not widely available, as the compound is mainly used for research purposes .
Chemical Reactions Analysis
WAY-649123 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
WAY-649123 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays and studies.
Biology: It is used to study the biological effects of alpha-1A adrenergic receptor antagonism.
Medicine: It has potential therapeutic applications in conditions related to alpha-1A adrenergic receptors.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-649123 exerts its effects by antagonizing alpha-1A adrenergic receptors. This means it binds to these receptors and inhibits their activity. The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway .
Comparison with Similar Compounds
WAY-649123 is unique due to its high affinity and specificity for alpha-1A adrenergic receptors. Similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat high blood pressure.
Tamsulosin: An alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Alfuzosin: An alpha-1 adrenergic receptor antagonist used to treat urinary retention.
WAY-649123 stands out due to its specific targeting of alpha-1A adrenergic receptors, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13F2NO3 |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C16H13F2NO3/c17-11-2-3-13(12(18)9-11)19-16(20)8-10-1-4-14-15(7-10)22-6-5-21-14/h1-4,7,9H,5-6,8H2,(H,19,20) |
InChI Key |
RTUZYSXIQPAXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


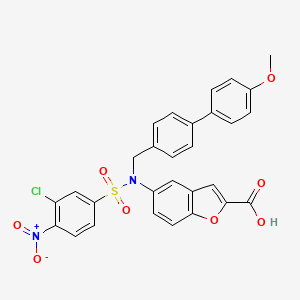



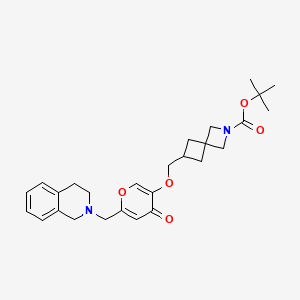
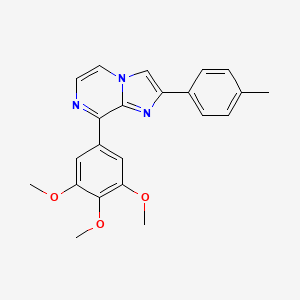
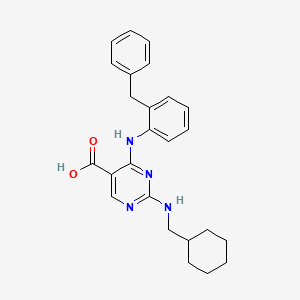
![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)
![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)
